molecular formula C12H15ClN2O2 B14918027 2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide

Cat. No.: B14918027
M. Wt: 254.71 g/mol
InChI Key: YYTYUJYNVFCCAK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide is a chemical compound with the molecular formula C12H14ClN2O2 It is a derivative of benzamide and contains a chloro group, an isopropylamino group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-chloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide

InChI

InChI=1S/C12H15ClN2O2/c1-8(2)15-11(16)7-14-12(17)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

YYTYUJYNVFCCAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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